Thionicotinic acid
Overview
Description
Thionicotinic acid is a sulfur-containing derivative of nicotinic acid, known for its unique chemical properties and potential applications in various fields. It is structurally characterized by the presence of a thio group attached to the pyridine ring, which imparts distinct reactivity and biological activity.
Mechanism of Action
Target of Action
Thionicotinic acid, a derivative of nicotinic acid, is known to exert its effects on several targets within the body. The primary targets of this compound are believed to be similar to those of nicotinic acid, which include various enzymes involved in metabolic processes . These enzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in the body’s biochemical processes. For instance, this compound analogs have been found to exert maximal vasorelaxation in a dose-dependent manner . This vasorelaxation is mediated partially by endothelium-induced nitric oxide and prostacyclin .
Biochemical Pathways
This compound affects several biochemical pathways. It is believed to be involved in the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways are crucial for the metabolism of nicotine and related compounds . This compound, through its interaction with its targets, can influence these pathways and their downstream effects.
Pharmacokinetics
It is known that this compound and its analogs exhibit antioxidant properties
Result of Action
The result of this compound’s action is multifaceted. It has been found to have potent vasorelaxant and antioxidant properties . Specifically, one of the this compound analogs was found to be the most potent vasorelaxant with an ED50 of 21.3 nM and was also the most potent antioxidant as discerned from DPPH assay .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thionicotinic acid can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with sulfur-containing reagents under controlled conditions. For instance, nicotinic acid can be treated with phosphorus pentasulfide (P₂S₅) in an inert solvent like toluene, resulting in the formation of this compound. The reaction typically requires heating and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Thionicotinic acid undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Thionicotinic acid has garnered significant interest in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Industry: this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Thionicotinic acid can be compared with other sulfur-containing nicotinic acid derivatives:
Nicotinic Acid: Unlike nicotinic acid, this compound contains a sulfur atom, which imparts distinct chemical and biological properties.
Nicotinamide: While nicotinamide is a derivative of nicotinic acid, it lacks the sulfur atom present in this compound, resulting in different reactivity and biological activity.
Thioamide Derivatives:
Biological Activity
Thionicotinic acid, a derivative of nicotinic acid, has gained attention in recent years for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits significant vasorelaxant and antioxidant properties, making it a potential candidate for therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Target of Action
this compound primarily targets various enzymes involved in metabolic processes, similar to nicotinic acid. Its action is mediated through endothelial cells that produce nitric oxide (NO) and prostacyclin (PGI2), which are crucial for vasorelaxation.
Mode of Action
The compound's interaction with its targets leads to changes in biochemical pathways, particularly affecting the pyridine and pyrrolidine pathways. The vasorelaxant effects are dose-dependent, with notable activity observed in several analogs of this compound.
Vasorelaxant Activity
Research has shown that this compound and its analogs exhibit potent vasorelaxant properties. For instance, one study identified an analog (referred to as 6 ) with an effective dose (ED50) of 21.3 nM, demonstrating significant vasorelaxation effects both in the presence and absence of endothelial cells.
Analog | ED50 (nM) | Maximal Vasorelaxation (%) |
---|---|---|
This compound 6 | 21.3 | 78.7 |
ACh (Control) | 4.72 × 10^-7 | 108.2 |
Thionicotinonitrile 8 | 2.44 × 10^-7 | 71.6 |
The results indicate that the vasorelaxation induced by these compounds is significantly reduced when endothelial cells are removed, confirming that endothelial-derived factors play a critical role in their action .
Antioxidative Activity
This compound derivatives have also been evaluated for their antioxidative properties using assays such as DPPH and superoxide dismutase (SOD). The most potent antioxidant among the tested compounds was again analog 6 , which exhibited a radical scavenging activity of 33.20% at a concentration of 333.33 μg/mL.
Analog | DPPH Scavenging Activity (%) | SOD Activity (%) |
---|---|---|
This compound 6 | 33.20 | 15.40 |
Thioamide 7 | 0.57 | - |
Thionitrile 8 | 0.30 | 17.31 |
These findings suggest that this compound analogs possess significant antioxidative capabilities alongside their vasorelaxant effects .
Case Studies and Research Findings
- Vasorelaxation Study : A study conducted on this compound analogs demonstrated that their vasorelaxant effects were mediated through NO production from endothelial cells. The presence of nitric oxide synthase inhibitors resulted in a marked reduction in vasorelaxation, emphasizing the importance of endothelial function in mediating these effects .
- Antioxidative Mechanisms : Molecular modeling studies have provided insights into the structural characteristics that contribute to the antioxidative activities of this compound derivatives. The HOMO-LUMO energy gap was found to be lower for these compounds compared to acetylcholine (ACh), indicating higher reactivity and potential for radical scavenging .
- Therapeutic Potential : Due to their dual action as vasorelaxants and antioxidants, this compound derivatives are being explored for their potential therapeutic applications in cardiovascular diseases and conditions associated with oxidative stress .
Properties
IUPAC Name |
pyridine-3-carbothioic S-acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDHSOUPMJJTFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341243 | |
Record name | Thionicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51087-03-7 | |
Record name | Thionicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thionicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the vasorelaxant properties of thionicotinic acid derivatives and how do they compare to nicotinic acid?
A1: this compound derivatives, like 2-(1-adamantylthio)nicotinic acid (6), demonstrate vasorelaxant effects by inducing relaxation in pre-contracted rat thoracic aorta. [] While their mechanism involves both nitric oxide and prostacyclin pathways, their potency appears lower than acetylcholine-induced nitric oxide vasorelaxation. [] Unlike nicotinic acid, which is recognized for its potent cutaneous vasodilatory effects, the studies primarily focus on the vascular effects of this compound derivatives in isolated rat aorta. Further research is needed to directly compare their vasodilatory potencies and mechanisms in various vascular beds.
Q2: How does the structure of this compound derivatives influence their vasorelaxant and antioxidant activities?
A2: Structure-activity relationship studies reveal that the presence of the this compound core is crucial for both vasorelaxation and antioxidant activity. [] Specifically, 2-(1-adamantylthio)nicotinic acid (6), possessing a bulky adamantyl group, exhibited the highest potency in both assays. [] This suggests that modifications to the substituent at the thio- position can significantly impact these activities. Further exploration of diverse substituents could help optimize these properties for potential therapeutic development.
Q3: Can this compound be used as a reagent in organic synthesis?
A3: Yes, this compound can act as a reagent in specific organic reactions. Research shows its utility in synthesizing a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. [] This synthesis employs T3P-mediated cyclization, reacting this compound with N-phenyl-C-aryl imines. [] The reaction's success, even with typically challenging substrates like this compound, highlights its potential in constructing diverse heterocyclic compounds with possible biological activities.
Q4: What is known about the coordination chemistry of this compound with metals?
A4: this compound can act as a ligand in coordination compounds, particularly with gold(I). [] Research demonstrates its ability to form stable complexes with gold(I) centers, creating diverse structures with varying stoichiometries depending on the other ligands present. [] For instance, complexes like [AuL(SR)], where L is a phosphine ligand bearing a thiophene moiety and SR represents various thiolates, have been synthesized and characterized. [] This highlights the potential of this compound as a building block for creating metal-based compounds, particularly in the field of medicinal inorganic chemistry.
Q5: Are there any computational studies exploring the properties of this compound and its derivatives?
A5: Yes, computational chemistry methods have been employed to study this compound. Specifically, molecular modeling studies, alongside DPPH and superoxide dismutase (SOD) assays, provided insights into the structure-activity relationship of this compound derivatives for their vasorelaxant and antioxidant activities. [] These computational approaches help visualize potential interactions with biological targets and contribute to a deeper understanding of their mechanisms of action.
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